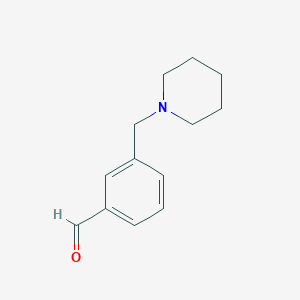

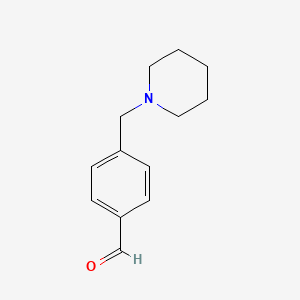

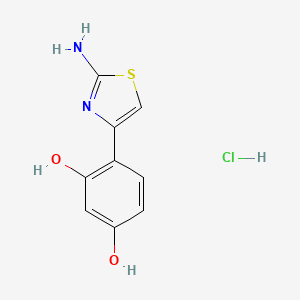

4-amino-N-(3-methoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-N-(3-methoxyphenyl)benzamide, also known as 4-amino-N-(3-methoxyphenyl)-benzamide, is a compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has been found to be a useful tool in the synthesis of other compounds, and its mechanism of action has been studied in order to understand its biochemical and physiological effects. Additionally, its advantages and limitations for lab experiments have been explored, as well as its potential future directions. In

Applications De Recherche Scientifique

Kinetics Study: Microflow Systems

In the field of chemical engineering, this compound has been studied for its reaction kinetics within microflow systems. The continuous synthesis process in such systems can be optimized by understanding the reaction rate constants, activation energies, and pre-exponential factors . This knowledge is crucial for scaling up the production of pharmaceuticals and ensuring consistent quality and yield.

Process Optimization: Selective Acylation

Selective acylation is a process used in organic synthesis to protect one functional group while leaving others available for further reactions. 4-amino-N-(3-methoxyphenyl)benzamide can be synthesized through selective acylation, which is a complex process due to the presence of multiple reactive sites. Optimizing this process is essential for the efficient production of this compound .

Mécanisme D'action

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Biochemical Pathways

As a building block of many drug candidates , it is likely involved in a variety of biochemical processes.

Result of Action

As a key component of many drug candidates , it likely has diverse effects depending on the specific drug and biological context.

Propriétés

IUPAC Name |

4-amino-N-(3-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEFNAWDWIDKIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

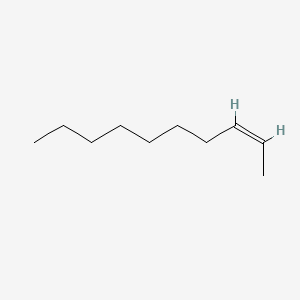

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429192 |

Source

|

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897594-57-9 |

Source

|

| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)